(3S,5R)-Fluvastatin-d7 (sodium)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

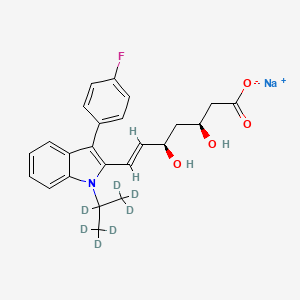

(3S,5R)-Fluvastatin-d7 (sodium) is a deuterium-labeled version of fluvastatin, a synthetic drug from the class of statins. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. The deuterium labeling in (3S,5R)-Fluvastatin-d7 (sodium) is used to study the metabolism and pharmacokinetics of fluvastatin in biological systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Fluvastatin-d7 (sodium) involves a seven-step procedure starting from aniline and [2H6] 2-bromopropane . The key steps include:

Formation of the indole ring: Aniline reacts with [2H6] 2-bromopropane to form the indole ring structure.

Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.

Formation of the heptanoic acid chain: The heptanoic acid chain is formed through a series of reactions involving oxidation and reduction steps.

Deuterium labeling: Deuterium atoms are introduced at specific positions to achieve over 98% deuterium enrichment.

Industrial Production Methods

Industrial production of (3S,5R)-Fluvastatin-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents and catalysts is crucial for achieving the desired isotopic enrichment.

化学反应分析

Types of Reactions

(3S,5R)-Fluvastatin-d7 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly used.

Major Products

The major products formed from these reactions include various derivatives of fluvastatin with modified functional groups, which can be used for further pharmacological studies.

科学研究应用

Pharmacokinetic Studies

Overview : The deuterated version of fluvastatin allows researchers to trace the compound's metabolic pathways with greater precision due to the distinct mass of deuterium compared to hydrogen.

Key Findings :

- Metabolism Tracking : Studies have utilized (3S,5R)-Fluvastatin-d7 to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. This helps in understanding how the drug behaves in biological systems without interference from endogenous compounds .

- Quantitative Analysis : The use of mass spectrometry with deuterated compounds facilitates more accurate quantification of fluvastatin levels in biological samples, enhancing the reliability of pharmacokinetic data .

Cardiovascular Research

Overview : Fluvastatin has been shown to have protective effects on cardiovascular health, particularly in ischemic conditions.

Case Studies :

- Ion Channel Modulation : Research has demonstrated that fluvastatin treatment can reverse changes in ion channel characteristics in sympathetic ganglion neurons following myocardial ischemia. This suggests that (3S,5R)-Fluvastatin-d7 could be pivotal in studying cardiac electrophysiology and potential therapeutic interventions for heart disease .

- Vascular Protection : Fluvastatin's ability to protect vascular endothelial function has been explored using this compound, indicating its role in preventing atherosclerosis and improving endothelial health through mechanisms involving nitric oxide and oxidative stress reduction .

Drug Formulation Studies

Overview : The unique properties of (3S,5R)-Fluvastatin-d7 make it suitable for formulation studies aimed at enhancing drug delivery systems.

Research Highlights :

- Orodispersible Tablets : Recent research focused on formulating orodispersible tablets containing fluvastatin sodium to improve patient compliance and bioavailability. This study evaluated the pharmacological effectiveness and stability of the formulation using (3S,5R)-Fluvastatin-d7 as a reference standard .

- Nanoparticle Delivery Systems : Investigations into nanoparticle-based delivery systems for fluvastatin have utilized (3S,5R)-Fluvastatin-d7 to assess the impact of particle size and surface modification on drug release profiles and therapeutic efficacy .

Clinical Implications

Potential Applications :

- Personalized Medicine : The isotopic labeling allows for individualized tracking of drug metabolism in patients, paving the way for personalized treatment regimens based on metabolic responses.

- Combination Therapies : Research into the synergistic effects of fluvastatin with other cardiovascular drugs can be enhanced using (3S,5R)-Fluvastatin-d7 to monitor interactions and outcomes more effectively.

作用机制

(3S,5R)-Fluvastatin-d7 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the drug’s metabolism and pharmacokinetics.

相似化合物的比较

Similar Compounds

(3R,5S)-Fluvastatin: The enantiomer of (3S,5R)-Fluvastatin, which has a higher therapeutic activity.

Lovastatin: Another statin used to lower cholesterol levels.

Simvastatin: A statin similar to fluvastatin but with different pharmacokinetic properties.

Uniqueness

(3S,5R)-Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which provides a valuable tool for studying the drug’s metabolism and pharmacokinetics in detail. This isotopic labeling allows researchers to track the drug’s behavior in biological systems more accurately compared to non-labeled versions.

生物活性

(3S,5R)-Fluvastatin-d7 (sodium) is a deuterated form of fluvastatin, which is a member of the statin class of drugs known for their cholesterol-lowering effects. This article delves into the biological activity of (3S,5R)-Fluvastatin-d7, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Fluvastatin

Fluvastatin sodium is primarily recognized as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the key enzyme in the cholesterol biosynthesis pathway. The inhibition leads to a decrease in cholesterol production in the liver, resulting in lower plasma levels of low-density lipoprotein (LDL) cholesterol.

The mechanism by which fluvastatin exerts its effects includes:

- Inhibition of Cholesterol Synthesis : Fluvastatin decreases the synthesis of cholesterol by inhibiting HMG-CoA reductase, leading to increased uptake of LDL from the bloodstream.

- Reduction of VLDL Secretion : Studies have shown that fluvastatin reduces the secretion rate of very low-density lipoprotein (VLDL) cholesterol, further contributing to its hypolipidemic effects. For example, in Watanabe heritable hyperlipidemic rabbits, fluvastatin administration resulted in significant dose-dependent reductions in serum cholesterol levels across various lipoprotein fractions .

Pharmacokinetics

Fluvastatin exhibits unique pharmacokinetic properties:

- Absorption and Bioavailability : The drug is completely absorbed but has limited systemic exposure due to extensive first-pass metabolism in the liver. Its plasma half-life is approximately 30 minutes, and about 95% is excreted via biliary routes .

- Food Interaction : The presence of food can significantly reduce the bioavailability of fluvastatin by 40% to 60%, although it does not affect its pharmacodynamic effects .

Hypolipidemic Effects

Fluvastatin has been shown to effectively lower LDL cholesterol levels. In clinical trials, patients treated with fluvastatin experienced significant reductions in LDL-C levels compared to placebo groups. For instance:

| Dose (mg) | % Reduction in LDL-C |

|---|---|

| 20 | 29.1% |

| 40 | 25.0% |

| 80 | 22.7% |

These results indicate that higher doses correlate with greater LDL reduction .

Effects on Obesity and Metabolic Disorders

Recent studies suggest that fluvastatin may also have beneficial effects beyond lipid lowering. Research indicates that it activates brown adipose tissue (BAT), enhancing energy expenditure and improving glucose homeostasis. In a mouse model, fluvastatin treatment led to:

- Increased expression of uncoupling protein 1 (UCP1) mRNA.

- Resistance to high-fat diet-induced weight gain.

- Amelioration of hepatic steatosis .

Safety Profile and Side Effects

While generally well-tolerated, fluvastatin can cause side effects including:

- Myopathy : Rare cases of muscle pain and weakness have been reported, particularly when elevated creatine phosphokinase (CPK) levels are present.

- Liver Function Abnormalities : Persistent elevations in liver enzymes have been noted, necessitating monitoring during treatment .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of fluvastatin:

- Long-term Efficacy Study : A study involving over 2,900 patients demonstrated that long-term treatment with fluvastatin significantly reduced cardiovascular events compared to placebo .

- Safety Monitoring : In a pooled analysis from multiple trials, persistent transaminase elevations were observed in a small percentage of patients, emphasizing the need for regular liver function tests during therapy .

属性

分子式 |

C24H25FNNaO4 |

|---|---|

分子量 |

440.5 g/mol |

IUPAC 名称 |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3,15D; |

InChI 键 |

ZGGHKIMDNBDHJB-FXRWVFJKSA-M |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

规范 SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。